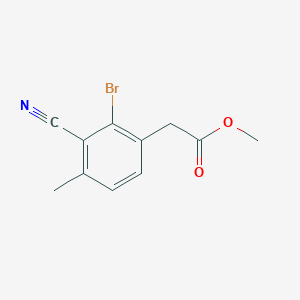
Methyl 2-bromo-3-cyano-4-methylphenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-4-methylphenylacetate, also known as MBBCMPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of phenylacetic acid, and is composed of a methyl group, a bromine atom, a cyanide group, and a methylphenyl group. MBBCMPA is a colorless liquid at room temperature and has a pungent odor. It has a melting point of -35°C and a boiling point of 137°C.
Scientific Research Applications
Methyl 2-bromo-3-cyano-4-methylphenylacetate has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as an antioxidant. It has also been used in studies of the effects of various drugs on the central nervous system, and in the development of new drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-4-methylphenylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of various drugs. Additionally, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to have antioxidant activity, and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-3-cyano-4-methylphenylacetate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with care.
Future Directions
Methyl 2-bromo-3-cyano-4-methylphenylacetate has potential for a variety of future applications, including as a drug delivery system, as an inhibitor of enzymes, and as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic uses. Additionally, further research is needed to identify potential toxic effects and to develop methods for safe and effective use in laboratory experiments.
properties
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)11(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCLVOGEADBSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



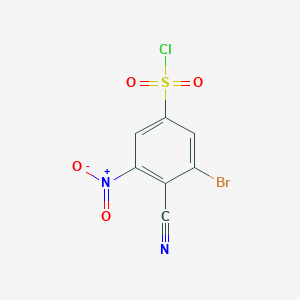
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)


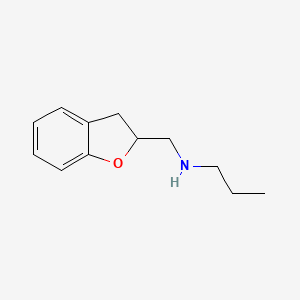
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
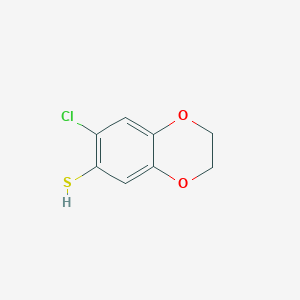
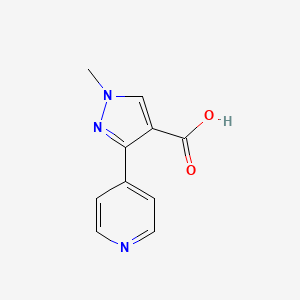
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
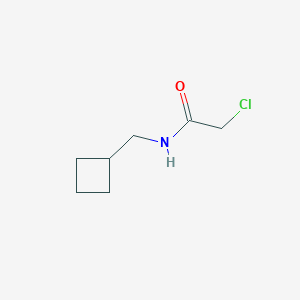

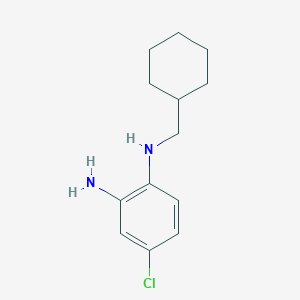
![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)